Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Description

Introduction and Fundamental Characteristics

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Classification

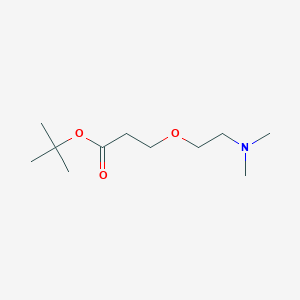

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, reflecting its complex molecular architecture. The compound belongs to the class of propanoate esters, specifically featuring a tert-butyl protecting group and an ether-linked dimethylamino functionality. The systematic name accurately describes the structural arrangement, beginning with the tert-butyl moiety attached to the carboxyl carbon of propanoic acid, followed by the ethoxy bridge connecting to the dimethylamino substituent at the 3-position of the propanoic acid backbone.

The structural classification of this compound places it within multiple functional group categories, primarily as an ester derivative with secondary amine and ether functionalities. The molecular formula C11H23NO3 indicates the presence of eleven carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 217.31 grams per mole. The compound exhibits a complex three-dimensional structure that allows for multiple conformational states, contributing to its versatility in chemical reactions and biological interactions.

From a stereochemical perspective, the compound contains no chiral centers, simplifying its synthesis and characterization compared to optically active analogs. The tert-butyl group provides steric hindrance around the ester functionality, influencing both the compound's reactivity and stability under various chemical conditions.

Properties

IUPAC Name |

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTQQOHNSMOEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564499 | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-62-0 | |

| Record name | 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133803-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(dimethylamino)ethanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and ether functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.

Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate has been investigated for its potential as a drug candidate in various therapeutic areas:

- PROTAC Development : Recent studies have utilized this compound in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade specific proteins involved in diseases like cancer. For instance, research demonstrated the compound's efficacy in degrading transglutaminase 2 (TG2) in ovarian cancer cell lines, highlighting its potential in targeted cancer therapies .

- Inhibitors for Cancer Treatment : The compound has been used as a building block for developing inhibitors targeting specific pathways in cancer cells. Its structural properties allow it to be modified into various derivatives that can enhance biological activity against cancer targets .

Drug Delivery Systems

The lipophilic nature of this compound makes it an attractive candidate for drug delivery applications:

- Nanoparticle Formulations : This compound can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that formulations including this compound can enhance the therapeutic efficacy of encapsulated drugs by facilitating their transport across biological barriers .

- Transdermal Delivery : Its ability to penetrate biological membranes makes it suitable for transdermal drug delivery systems. Research indicates that formulations containing this compound can improve skin absorption rates, thereby enhancing the effectiveness of topical medications .

Cosmetic Applications

In the cosmetic industry, this compound is recognized for its potential benefits:

- Moisturizers and Emollients : The compound is used in formulations aimed at improving skin hydration and barrier function. Its properties allow it to act as an emollient, providing a smooth feel on the skin while delivering active ingredients effectively .

- Stabilizing Agent : The compound can also serve as a stabilizer in cosmetic formulations, helping to maintain the integrity of products over time. Its chemical structure allows it to interact favorably with other ingredients, enhancing product stability and performance .

Case Study 1: PROTACs Targeting TG2

In a study published in July 2023, researchers synthesized a series of compounds including this compound to evaluate their effectiveness in degrading TG2 in ovarian cancer cell lines. The results indicated that specific derivatives significantly reduced TG2 levels in a concentration-dependent manner, demonstrating the potential of this compound in targeted cancer therapy .

Case Study 2: Cosmetic Formulation Development

A study focused on optimizing cosmetic formulations using this compound revealed its effectiveness as an emollient and stabilizing agent. The formulation was tested for sensory properties and moisturizing effects, showing significant improvements compared to control formulations without this compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis, while the ether group can participate in nucleophilic substitution reactions . These reactions are facilitated by the presence of the dimethylamino group, which can act as a nucleophile or base .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared with analogs based on ether/ester linkages, amino group substitutions, and PEG-like chains. Key examples include:

Key Research Findings

Solubility and Reactivity :

- The dimethylamino group in the target compound increases basicity (pKa ~8–9) compared to primary amines (pKa ~10–11), enhancing solubility in acidic environments .

- PEG-containing analogs (e.g., tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate) exhibit superior hydrophilicity, critical for aqueous-phase reactions .

Biological Activity

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, while providing a comprehensive overview of the existing research findings.

Chemical Structure and Properties

This compound possesses a tert-butyl group, a propanoate moiety, and a dimethylaminoethoxy side chain. This structure contributes to its lipophilicity and ability to interact with biological membranes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the ether moiety may facilitate membrane permeability, allowing the compound to exert effects within cells.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential in reducing viability in HeLa cells at specific concentrations through mechanisms that may involve apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : The dimethylamino group is known for its neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Findings

-

In Vitro Studies :

- A study involving HeLa cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM over 24 hours. Cell viability was assessed using the Cell Titer Blue assay, indicating a dose-dependent response (see Table 1 for details).

Concentration (µM) Cell Viability (%) 10 85 25 65 50 40 100 20 -

Mechanistic Insights :

- Proteomic analysis revealed that treatment with this compound led to changes in the expression levels of proteins involved in apoptosis and cell cycle regulation. Notably, proteins such as p53 and Bcl-2 were affected, suggesting a potential mechanism through which the compound induces cell death in cancer cells.

-

Comparative Studies :

- Comparison with structurally similar compounds showed that this compound exhibited superior cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound does not significantly affect normal cell lines, suggesting a therapeutic window for its application.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process. For example, a nucleophilic substitution reaction using NaH in THF as a base facilitates the coupling of dimethylaminoethoxy derivatives with tert-butyl propanoate precursors. Post-reaction purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) is critical to isolate the product as a colorless oil . Yield optimization requires strict control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to alkylating agent) to minimize side reactions like over-alkylation .

Q. How should researchers characterize the purity and structural integrity of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate post-synthesis?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and dimethylaminoethoxy chain (δ ~2.2–3.6 ppm for H).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the expected molecular formula (e.g., CHNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 220–254 nm) to assess purity (>95% by area normalization) .

Q. What solvents and conditions are recommended for handling and storing this compound to prevent degradation?

- Methodological Answer : The compound is hygroscopic and sensitive to acidic conditions. Store under inert gas (N or Ar) at –20°C in anhydrous solvents like dichloromethane (DCM) or THF. Avoid prolonged exposure to moisture or light, which can hydrolyze the tert-butyl ester or oxidize the dimethylamino group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when scaling up the synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate?

- Methodological Answer : Scale-up challenges often arise from inefficient heat dissipation and mixing. Use kinetic studies (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps. For example, slow addition of NaH in THF reduces exothermic side reactions. Adjusting solvent volume (e.g., 10:1 THF:precursor ratio) and switching to flow chemistry systems can improve reproducibility at larger scales .

Q. What analytical techniques are critical for assessing the stability of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate under varying pH and temperature conditions?

- Methodological Answer :

- For Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–10) at 25–40°C and monitor degradation via LC-MS. The tert-butyl ester is prone to acidic hydrolysis (pH < 4), releasing propanoic acid derivatives.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect decomposition temperatures (>150°C) and phase transitions .

Q. In drug delivery applications, how does the PEG chain length in tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate derivatives influence conjugate stability and release kinetics?

- Methodological Answer : The dimethylaminoethoxy group acts as a pH-responsive moiety, while PEG chains (e.g., added via ether linkages) enhance aqueous solubility and reduce immunogenicity. For example:

- Short PEG Chains (n = 1–3) : Improve cellular uptake but may increase cytotoxicity due to higher cationic charge density.

- Longer PEG Chains (n ≥ 4) : Prolong circulation half-life but reduce endosomal escape efficiency.

- Release Kinetics : Use fluorescence quenching assays or dialysis under simulated physiological conditions (pH 5.0–7.4) to quantify payload release rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.